molecular formula C8H5F2NO2 B3374628 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene CAS No. 1025692-47-0

1,2-difluoro-4-[(E)-2-nitroethenyl]benzene

Cat. No.: B3374628
CAS No.: 1025692-47-0
M. Wt: 185.13 g/mol
InChI Key: MFUFIEVSMSIBOA-ONEGZZNKSA-N
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Description

1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene is an organic compound characterized by its molecular formula C8H5F2NO2 and a molecular weight of 185.13 g/mol. This compound features a benzene ring substituted with two fluorine atoms at positions 1 and 2, and a nitroethenyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the reaction of benzene with fluorine in the presence of a catalyst to introduce fluorine atoms.

  • Nitration Reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled environments to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different chemical properties.

  • Substitution Reactions: Substitution reactions can replace one or more substituents on the benzene ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Amines or hydrazines.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1,4-Difluorobenzene: Similar in structure but lacks the nitro group.

  • Nitrobenzene: Similar in the presence of the nitro group but lacks fluorine atoms.

  • 2,6-Difluoronitrobenzene: Another fluorinated nitrobenzene derivative with different positions of substituents.

Properties

IUPAC Name

1,2-difluoro-4-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFIEVSMSIBOA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025692-47-0
Record name 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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